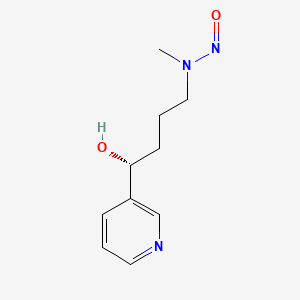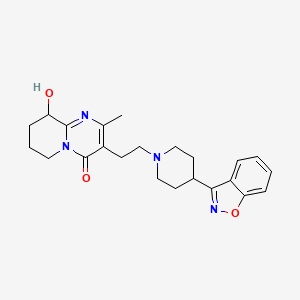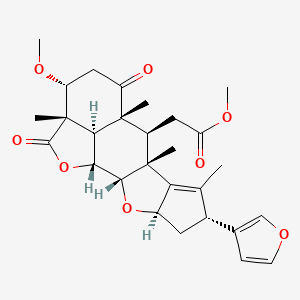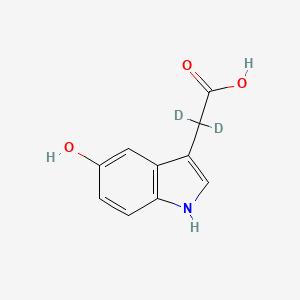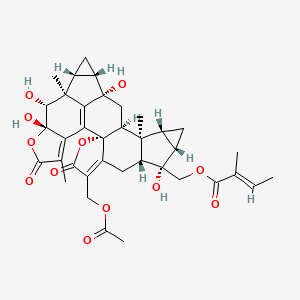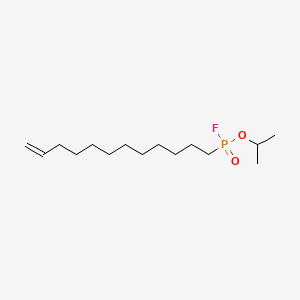![molecular formula C8H7N3 B590968 1H-Pyrimido[5,4-c]azepine (9CI) CAS No. 130643-28-6](/img/new.no-structure.jpg)
1H-Pyrimido[5,4-c]azepine (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
1H-Pyrimido[5,4-c]azepine (9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrimido[5,4-c]azepine (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1H-Pyrimido[5,4-c]azepine (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1H-Pyrimido[5,4-c]azepine (9CI) can be compared with other similar compounds, such as:
1H-Pyrimido[4,5-c]azepine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
Benzo[b]pyrimido[5,4-f]azepine: This compound contains an additional benzene ring fused to the pyrimidoazepine structure, which can influence its chemical and biological properties.
The uniqueness of 1H-Pyrimido[5,4-c]azepine (9CI) lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
130643-28-6 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
6H-pyrimido[5,4-c]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-8-7(4-9-3-1)5-10-6-11-8/h1-6,9H |
Clé InChI |
WJOUHRVVWOCGCT-UHFFFAOYSA-N |
SMILES |
C1=CNC=C2C=NC=NC2=C1 |
SMILES canonique |
C1=CNC=C2C=NC=NC2=C1 |
Synonymes |
1H-Pyrimido[5,4-c]azepine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



